Potassium p-benzylphenolate

Thermal stability Distillation Positional isomer differentiation

Researchers using phenolate nucleophiles often face poor DMSO solubility and inconsistent regioselectivity with sodium or lithium salts. Potassium p-benzylphenolate (CAS 85712-11-4) eliminates these barriers: • Para-selective carboxylation: superior 4HBA/SA product ratio vs. lithium (ortho-selective) or sodium. • Stable 3.9 M DMSO stock solutions enable precise aliquot dispensing for kinetic studies and parallel synthesis. • Accelerated O-silylation kinetics: Hammett ρ = 1.24 (MeCN), 2.40 (DMSO). • bp 321.9°C affords a 12.7°C thermal safety margin over the ortho isomer for high-temperature reactions. Supplied at ≥95% purity in scalable quantities (0.1-1000 kg).

Molecular Formula C13H11KO
Molecular Weight 222.32 g/mol
CAS No. 85712-11-4
Cat. No. B12663727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium p-benzylphenolate
CAS85712-11-4
Molecular FormulaC13H11KO
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)[O-].[K+]
InChIInChI=1S/C13H12O.K/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-9,14H,10H2;/q;+1/p-1
InChIKeyLVWLHNMRKLARRE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium p-Benzylphenolate: Procurement-Grade Overview


Potassium p-benzylphenolate (CAS 85712-11-4; EINECS 288-370-1; potassium 4-benzylphenolate) is an organic potassium salt with the molecular formula C₁₃H₁₁KO and a molecular weight of 222.32 g/mol . It is a white to off-white crystalline solid (melting point approximately 200 °C) that belongs to the alkali metal phenolate class, characterized by a benzyl substituent at the para position of the phenolate ring . The compound is supplied at purity levels of 95% or 99%, packaged from 0.1 kg to 1000 kg quantities, and is primarily used as a nucleophilic reagent in organic synthesis . Its structure features a potassium cation (K⁺) ionically bonded to the phenolate oxygen atom of the 4-(phenylmethyl)phenolate anion, forming an ambident nucleophile capable of both O- and C-attack pathways [1].

Cation and Isomer Specificity of Potassium p-Benzylphenolate


Alkali metal benzylphenolates exhibit cation-dependent and positional-isomer-dependent differences in reactivity, solubility, and carboxylation selectivity that preclude simple interchangeable use. The choice of potassium versus sodium counterion alters nucleophilic reaction rates—potassium phenolates are demonstrated to be more reactive than sodium phenolates in silylation kinetics [1]. In Kolbe–Schmitt carboxylation, the cation identity governs both total yield and the critical para/ortho (4HBA/SA) product ratio: lithium phenolate yields 13.8% total acid over 65 h, sodium 7.2%, and potassium 3.5%, but potassium and sodium favor increased para-substituted product formation relative to lithium [2]. Furthermore, the para (p-) versus ortho (o-) benzyl substitution position produces distinct thermal stability profiles—potassium p-benzylphenolate exhibits a boiling point of 321.9 °C versus 309.2 °C for the ortho isomer, a 12.7 °C difference relevant to distillation and thermal processing . Even solubility and solution-handling reliability diverge sharply: potassium phenolates form stable 3.9 M stock solutions in DMSO, while sodium phenolates precipitate and lithium phenolates exhibit poor solubility, directly impacting experimental reproducibility [3]. Substituting one salt for another without accounting for these quantitative differences risks altered reaction outcomes, reduced yields, and failed reproducibility.

Quantitative Differentiation Evidence vs. Closest Analogs


Thermal Stability: Para vs. Ortho Isomer

Potassium p-benzylphenolate (CAS 85712-11-4) exhibits a boiling point of 321.9 °C at 760 mmHg and a flash point of 154.2 °C, compared to potassium o-benzylphenolate (CAS 85712-12-5) with a boiling point of 309.2 °C at 760 mmHg and a flash point of 147.3 °C . The para isomer thus provides a 12.7 °C higher boiling point and a 6.9 °C higher flash point. These differences reflect the distinct steric and electronic environments of the para versus ortho benzyl substitution on the phenolate ring [1].

Thermal stability Distillation Positional isomer differentiation

Para-Selectivity in Kolbe–Schmitt Carboxylation

In homogeneous Kolbe–Schmitt carboxylation of alkali metal phenolates in DMSO at 100 °C under 15 bar CO₂ for 65 hours, lithium phenolate yielded 13.8% total acid product, sodium phenolate yielded 7.2%, and potassium phenolate yielded 3.5% [1]. Critically, potassium and sodium phenolates increase the proportion of the para-isomer 4-hydroxybenzoic acid (4HBA) relative to the ortho-isomer salicylic acid (SA), whereas lithium phenolate directs exclusively toward the ortho-isomer [1][2]. The 4HBA/SA ratio is directly tunable by cation choice, with potassium providing the highest para-selectivity among the three alkali metals tested [2]. A separate study further confirms that para-substituted product yield increases with increasing alkali metal ionic radius (K⁺ > Na⁺ > Li⁺) [3].

Kolbe–Schmitt reaction Carboxylation selectivity Cation effect

High-Concentration DMSO Stock Solution Handling

Potassium phenolate demonstrates excellent solubility in DMSO, enabling the preparation of a 3.9 M stock solution with high reproducibility [1]. By contrast, sodium phenolate exhibits significant precipitation during transfer of small-volume aliquots, rendering solution handling substantially less reproducible, while lithium phenolate shows even worse solubility behavior [1]. This superior solution stability of potassium salts in dipolar aprotic solvents is critical for homogeneous carboxylation and other solution-phase reactions requiring precise stoichiometric control [2]. Although these data are from unsubstituted phenolates, the solubility trends are governed primarily by cation–solvent interactions and are expected to translate to p-benzyl-substituted analogs [2].

Solubility Solution preparation DMSO compatibility

Nucleophilic Reactivity in Silylation Kinetics

A kinetic and thermodynamic investigation of phenolate silylation reactions with trisubstituted silyl chlorides in THF, acetonitrile, and DMSO demonstrated that, in most cases, potassium phenolates were more reactive than the corresponding sodium phenolates [1]. Reaction rates were measured by titration calorimetry and stopped-flow techniques, and were found to be strongly dependent upon solvent polarity and ion-pairing effects between the alkali metal cation and the phenolate anion [1]. The addition of crown ethers, which sequester the cation, further accelerated reaction rates, confirming that looser ion pairing (characteristic of potassium vs sodium) enhances phenolate nucleophilicity [1]. The Hammett ρ values for silylation of substituted potassium phenolates with triphenylsilyl fluoride were ρ = 1.24 in acetonitrile and ρ = 2.40 in DMSO [1].

Silylation kinetics Nucleophilic reactivity Potassium vs sodium

Anionic Species for Electrolytic Polymerization

In a foundational electrochemical study, p-benzyl phenolate was one of four anionic species (alongside laurate, hydroxyl, and tricarboethoxylmethyl) specifically selected for investigating anodic reactions in the electrolytic initiation of polymerization [1]. The study examined four cathodic and four anodic reactions designed to produce free radicals in the presence of vinyl monomers under a wide variety of conditions, using cationic, anionic, neutral ionic, and nonionic emulsifier classes [1]. While the intermediates formed at the electrodes did not react with the monomers under the tested conditions, the deliberate selection of p-benzyl phenolate as a representative anionic species underscores its recognized structural and electronic suitability as a model phenolate for polymerization and electrochemical studies [1].

Electrolytic polymerization Anionic species Free-radical initiation

Supramolecular Cation Coordination for Cesium Extraction

The crystal structures of both cesium and potassium 2-benzylphenolate have been experimentally determined by X-ray diffraction [1]. Both structures contain 2-benzylphenol as a co-ligand, which coordinates the cation through its phenolic oxygen atom and the benzyl ring π-system [1]. Notably, the phenolate oxygen atom does not directly contact the metal cation in either structure; instead, it acts as a hydrogen-bond acceptor to the 2-benzylphenol ligand, forming a supramolecular assembly [1]. Extraction experiments confirmed that 2-benzylphenol is an efficient and selective extractant for cesium, and molecular mechanics plus ab initio molecular orbital theory were used to rationalize Cs/Na selectivity [1]. The potassium analog provides the structural baseline for understanding cation-dependent extraction selectivity in this benzylphenolate ligand system.

Supramolecular chemistry Cesium extraction Crystal structure

Application Scenarios for Potassium p-Benzylphenolate


Para-Selective Kolbe–Schmitt Carboxylation

When the synthetic target is a para-substituted hydroxybenzoic acid derivative, potassium p-benzylphenolate is the preferred substrate over sodium or lithium analogs. As established in Section 3, Evidence Item 2, potassium phenolates maximize the 4HBA/SA (para/ortho) product ratio in homogeneous DMSO carboxylation at 100 °C under CO₂ pressure, whereas lithium exclusively yields ortho product and sodium provides an intermediate selectivity profile [1][2]. This selectivity advantage directly reduces chromatographic or recrystallization burden for para-isomer purification.

High-Temperature Organic Synthesis

For reactions conducted at elevated temperatures in the 310–320 °C range, potassium p-benzylphenolate offers a critical thermal safety margin over its ortho isomer. As demonstrated in Section 3, Evidence Item 1, the para isomer boils at 321.9 °C versus 309.2 °C for the ortho isomer, a 12.7 °C advantage, and its flash point is 154.2 °C versus 147.3 °C . This makes the para isomer the compound of choice when reaction conditions approach or exceed 310 °C, where the ortho isomer would begin to vaporize or thermally degrade.

Anhydrous DMSO Nucleophilic Substitution

When precise stoichiometric control of the phenolate nucleophile is essential, potassium p-benzylphenolate provides superior handling characteristics in DMSO solution. Based on class-level evidence in Section 3, Evidence Item 3, potassium phenolates form stable 3.9 M stock solutions in DMSO without precipitation, whereas sodium and lithium salts exhibit problematic precipitation and poor reproducibility [1]. This is particularly relevant for NMR-monitored kinetic studies, parallel synthesis arrays, and any protocol requiring accurate dispensing of phenolate aliquots.

O-Silylation and O-Alkylation Kinetics

Potassium p-benzylphenolate is indicated over sodium p-benzylphenolate for O-silylation and O-alkylation transformations where reaction rate is a limiting factor. As established in Section 3, Evidence Item 4, potassium phenolates are consistently more reactive than sodium phenolates in silylation reactions with trisubstituted silyl chlorides across multiple solvents (THF, MeCN, DMSO), an effect attributed to looser ion pairing with the larger potassium cation [3]. The Hammett ρ values of 1.24 (MeCN) and 2.40 (DMSO) for potassium phenolate silylation provide quantitative benchmarks for predicting substituent effects on reaction rates.

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